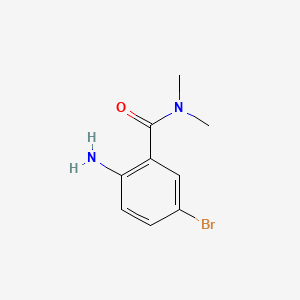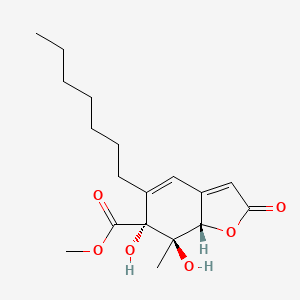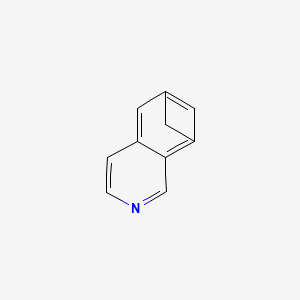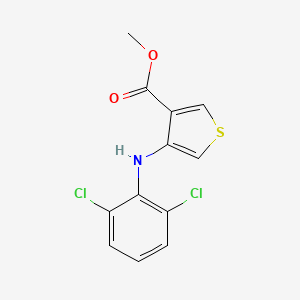
Monobenzyl Phthalate β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monobenzyl Phthalate β-D-Glucuronide is a biochemical compound with the molecular formula C21H20O10 and a molecular weight of 432.38 g/mol . It is a metabolite of monobenzyl phthalate, which is a common plasticizer used in various industrial applications . This compound is of significant interest in the fields of chemistry, biology, and environmental science due to its role in the metabolism of phthalates and its potential impact on human health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Monobenzyl Phthalate β-D-Glucuronide typically involves the glucuronidation of monobenzyl phthalate. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor . The reaction conditions generally include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods: Industrial production of this compound is less common due to its specific application in research rather than large-scale manufacturing. the compound can be produced in laboratory settings using enzymatic synthesis methods .
Chemical Reactions Analysis
Types of Reactions: Monobenzyl Phthalate β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to monobenzyl phthalate and glucuronic acid under acidic or basic conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using glucuronosyltransferase and UDPGA.
Major Products Formed:
Hydrolysis: Monobenzyl phthalate and glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
Monobenzyl Phthalate β-D-Glucuronide is used extensively in scientific research to study the metabolism and toxicology of phthalates . Its applications include:
Chemistry: Investigating the metabolic pathways of phthalates and their conjugates.
Biology: Studying the effects of phthalate metabolites on cellular processes and endocrine functions.
Industry: Monitoring phthalate contamination in consumer products and environmental samples.
Mechanism of Action
Monobenzyl Phthalate β-D-Glucuronide exerts its effects primarily through its role as a metabolite of monobenzyl phthalate. It is formed in the liver via glucuronidation and is subsequently excreted in the urine . The compound interacts with various molecular targets, including nuclear receptors and enzymes involved in hormone synthesis and metabolism . This interaction can disrupt endocrine functions and contribute to adverse health effects such as reproductive toxicity and neurodevelopmental disorders .
Comparison with Similar Compounds
Monobenzyl Phthalate β-D-Glucuronide is similar to other phthalate metabolites such as:
- Monomethyl Phthalate
- Monoethyl Phthalate
- Monobutyl Phthalate
- Mono-(2-ethylhexyl) Phthalate
- Monoisononyl Phthalate
Uniqueness: What sets this compound apart is its specific glucuronidation, which makes it a key marker for studying the metabolism of monobenzyl phthalate. This glucuronidation process is crucial for understanding the detoxification and excretion pathways of phthalates in the human body .
Properties
CAS No. |
102674-29-3 |
|---|---|
Molecular Formula |
C21H20O10 |
Molecular Weight |
432.381 |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenylmethoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O10/c22-14-15(23)17(18(25)26)30-21(16(14)24)31-20(28)13-9-5-4-8-12(13)19(27)29-10-11-6-2-1-3-7-11/h1-9,14-17,21-24H,10H2,(H,25,26)/t14-,15-,16+,17-,21-/m0/s1 |
InChI Key |
XRYVIGQHAGBRFV-QYRAFCHESA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Synonyms |
β-D-Glucopyranuronic acid 1-[2-(Phenylmethyl) 1,2-Benzenedicarboxylate] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




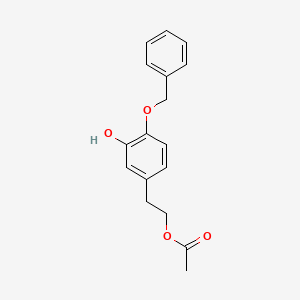
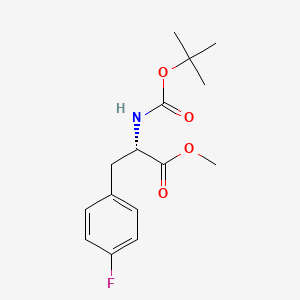

![Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate](/img/structure/B590521.png)
